2-(2,4-Dimethoxyphenyl)-5-[(4-iodobenzyl)sulfanyl]-1,3,4-oxadiazole
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Overview
Description
2-(2,4-Dimethoxyphenyl)-5-[(4-iodobenzyl)sulfanyl]-1,3,4-oxadiazole is a heterocyclic compound that contains an oxadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-Dimethoxyphenyl)-5-[(4-iodobenzyl)sulfanyl]-1,3,4-oxadiazole typically involves the reaction of 2,4-dimethoxybenzohydrazide with carbon disulfide and potassium hydroxide to form the intermediate 2-(2,4-dimethoxyphenyl)-1,3,4-oxadiazole-5-thiol. This intermediate is then reacted with 4-iodobenzyl chloride in the presence of a base such as sodium hydride or potassium carbonate to yield the final product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(2,4-Dimethoxyphenyl)-5-[(4-iodobenzyl)sulfanyl]-1,3,4-oxadiazole can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The iodine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Reagents like sodium borohydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in the presence of a base.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(2,4-Dimethoxyphenyl)-5-[(4-iodobenzyl)sulfanyl]-1,3,4-oxadiazole has several scientific research applications:
Medicinal Chemistry: It has potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.
Materials Science: The compound can be used in the development of organic semiconductors and light-emitting diodes (LEDs).
Biology: It can be used as a probe to study biological processes involving sulfur and iodine atoms.
Mechanism of Action
The mechanism of action of 2-(2,4-Dimethoxyphenyl)-5-[(4-iodobenzyl)sulfanyl]-1,3,4-oxadiazole involves its interaction with specific molecular targets. The sulfur atom can form covalent bonds with thiol groups in proteins, potentially inhibiting their function. The iodine atom can participate in halogen bonding, affecting the compound’s binding affinity to its targets .
Comparison with Similar Compounds
Similar Compounds
2-(2,4-Dimethoxyphenyl)-1,3,4-oxadiazole-5-thiol: Lacks the 4-iodobenzyl group, making it less versatile in substitution reactions.
5-(4-Iodobenzyl)-1,3,4-oxadiazole-2-thiol: Lacks the 2,4-dimethoxyphenyl group, affecting its electronic properties.
Uniqueness
2-(2,4-Dimethoxyphenyl)-5-[(4-iodobenzyl)sulfanyl]-1,3,4-oxadiazole is unique due to the presence of both the 2,4-dimethoxyphenyl and 4-iodobenzyl groups. This combination provides a unique set of electronic and steric properties, making it a versatile compound for various applications.
Properties
Molecular Formula |
C17H15IN2O3S |
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Molecular Weight |
454.3 g/mol |
IUPAC Name |
2-(2,4-dimethoxyphenyl)-5-[(4-iodophenyl)methylsulfanyl]-1,3,4-oxadiazole |
InChI |
InChI=1S/C17H15IN2O3S/c1-21-13-7-8-14(15(9-13)22-2)16-19-20-17(23-16)24-10-11-3-5-12(18)6-4-11/h3-9H,10H2,1-2H3 |
InChI Key |
RKUXMJFXZNKRSM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)C2=NN=C(O2)SCC3=CC=C(C=C3)I)OC |
Origin of Product |
United States |
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